2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H16F3N3O2S2 and its molecular weight is 475.5. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Design
Compounds related to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide have been extensively studied for their unique structural properties. Studies on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal that these molecules have a folded conformation, allowing the pyrimidine ring to be inclined to the benzene ring at specific angles. This structural characteristic suggests potential for designing molecules with specific binding affinities or reactivities, making them valuable in drug design and molecular engineering applications (S. Subasri et al., 2017).
Inhibitory Activity and Antitumor Potential
Several studies have demonstrated the potent dual inhibitory activity of compounds structurally similar to this compound. For instance, derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have shown significant inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as antitumor agents. One compound, in particular, demonstrated remarkable potency, suggesting the structural framework of these molecules could be explored further for developing new cancer therapies (A. Gangjee et al., 2008).
Antimicrobial and Antifungal Activities
Novel thienopyrimidine derivatives linked with rhodanine structures have been synthesized and evaluated for their antimicrobial activities. These compounds, sharing a core structural motif with this compound, exhibited significant antibacterial and antifungal potencies. Certain derivatives showed remarkable inhibitory concentrations against pathogens such as E. coli, B. subtilis, and C. albicans, highlighting the potential of these structures in developing new antimicrobial agents (Nagaraju Kerru et al., 2019).
Quantum Chemical Analysis and Drug Design
Quantum chemical analysis of molecules structurally similar to this compound has been performed to gain insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic properties. Such studies are crucial in understanding the pharmacokinetic properties and drug-likeness of potential antiviral agents, including those against SARS-CoV-2. By exploring the molecular docking of these compounds against viral proteins, researchers can identify promising candidates for further development into effective COVID-19 treatments (S. Mary et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes. These changes can have downstream effects on cellular processes such as cell growth and differentiation .
Result of Action
The compound has shown antitumor activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound could be a potential therapeutic agent for certain types of cancer .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S2/c23-22(24,25)15-8-4-5-9-16(15)26-18(29)13-32-21-27-17-10-11-31-19(17)20(30)28(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPVGLWANMMQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.